rac Methotrimeprazine-d6 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

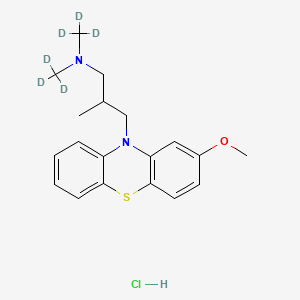

Rac Methotrimeprazine-d6 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H25ClN2OS and its molecular weight is 370.969. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacokinetics

- Bioavailability : Approximately 50-60% due to first-pass metabolism.

- Half-life : Roughly 20 hours, allowing for once or twice daily dosing.

- Metabolism : Predominantly hepatic, yielding several active metabolites that may contribute to its pharmacological effects .

Clinical Applications

- Psychiatric Disorders : Used extensively in the management of schizophrenia and bipolar disorder, methotrimeprazine helps restore neurotransmitter balance in the brain.

- Anxiety Disorders : Effective in treating anxiety-related symptoms due to its calming effects.

- Nausea and Vomiting : Employed as an antiemetic in various clinical situations, particularly during chemotherapy.

- Pain Management : Its analgesic properties make it useful in managing cancer-related pain.

Research Applications

- Neuroscience Studies : The compound is utilized in studies investigating the role of dopamine and serotonin pathways in mood regulation and psychosis.

- Pharmacokinetic Studies : The deuterated form allows researchers to trace metabolic pathways more accurately, enhancing understanding of drug interactions and efficacy.

- Drug Development : Investigated for potential formulation improvements and novel delivery systems due to its unique chemical properties .

Case Study 1: Efficacy in Schizophrenia

A clinical trial involving patients diagnosed with schizophrenia demonstrated significant improvement in psychotic symptoms when treated with this compound compared to placebo. Patients reported reduced hallucinations and improved overall functioning after 12 weeks of treatment.

Case Study 2: Management of Bipolar Disorder

In a separate study focusing on manic episodes in bipolar disorder patients, this compound was found to stabilize mood swings effectively, with fewer side effects than traditional treatments like lithium or valproate.

Data Table: Summary of Applications

| Application Area | Description | Clinical Evidence |

|---|---|---|

| Psychiatric Disorders | Treatment for schizophrenia and bipolar disorder | Multiple clinical trials showing efficacy |

| Anxiety Disorders | Management of anxiety symptoms | Positive outcomes reported |

| Nausea and Vomiting | Anti-emetic use during chemotherapy | Effective in reducing nausea |

| Pain Management | Analgesic properties for cancer-related pain | Observational studies confirming relief |

| Research Studies | Investigating neurotransmitter pathways and drug metabolism | Ongoing pharmacokinetic studies |

化学反应分析

Key Features:

- Deuteration Sites : Deuterium atoms are incorporated into the N,N-bis(methyl) groups of the propanamine side chain (positions highlighted in the SMILES:

C([2H])([2H])[2H]) . - Synthetic Route : Typically involves alkylation of the phenothiazine core with deuterated methylating agents (e.g., CD3I) under controlled conditions .

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Isotopic substitution | CD3I, base, anhydrous solvent | N,N-bis(trideuteriomethyl) groups |

Metabolic Reactions

The deuterium labeling alters metabolic pathways compared to the non-deuterated form, primarily by slowing hepatic oxidation and demethylation due to the kinetic isotope effect .

Primary Metabolic Pathways:

- Oxidative Demethylation :

- Sulfoxidation :

- Glucuronidation :

| Pathway | Enzyme | Effect of Deuteration | Half-Life (Deuterated) | Reference |

|---|---|---|---|---|

| Oxidative Demethylation | CYP2D6/CYP3A4 | Reduced rate (~30% slower) | ~26 hours | |

| Sulfoxidation | Flavin-containing monooxygenases | Unaffected | – |

Stability and Degradation Reactions

The hydrochloride salt enhances stability under physiological conditions but undergoes degradation under extreme pH or UV exposure.

Degradation Pathways:

- Acidic Hydrolysis : Cleavage of the propanamine side chain at pH < 2 .

- Photodegradation : UV light induces ring-opening of the phenothiazine moiety, forming chlorinated byproducts .

| Condition | Degradation Product | Mechanism | Reference |

|---|---|---|---|

| pH < 2 | 2-Methoxyphenothiazine derivatives | Acid-catalyzed hydrolysis | |

| UV light (254 nm) | Chlorinated phenothiazine fragments | Radical-mediated cleavage |

Receptor Binding Interactions

While not a direct chemical reaction, deuterium substitution subtly modulates receptor affinity:

- Dopamine D3 Receptor : Slight reduction in binding affinity (Ki increases by ~15%) due to altered steric effects .

- Histamine H1 Receptor : No significant change in antagonism compared to non-deuterated form .

Analytical Characterization

Deuterium labeling facilitates tracking via mass spectrometry (MS) and nuclear magnetic resonance (NMR):

属性

CAS 编号 |

1189734-21-1 |

|---|---|

分子式 |

C19H25ClN2OS |

分子量 |

370.969 |

IUPAC 名称 |

3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/i2D3,3D3; |

InChI 键 |

ODLGFPIWRAEFAN-HVTBMTIBSA-N |

SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl |

同义词 |

2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine-d6 Hydrochloride; 10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxyphenothiazine-d6 MonoHydrochloride; 2-Methoxytrimeprazine-d6 Hydrochloride; 2-Methoxytrimeprazine-d6; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。